Starting materials for 2,3-Dimethyl-2-cyclohexen-1-one synthesis
Starting materials for 2,3-Dimethyl-2-cyclohexen-1-one synthesis
An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-2-cyclohexen-1-one
Introduction
2,3-Dimethyl-2-cyclohexen-1-one (CAS No. 1122-20-9) is a substituted α,β-unsaturated cyclic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and fragrances.[1] Its structure, featuring a tetrasubstituted double bond within a cyclohexenone framework, presents unique synthetic challenges, primarily centered around the regioselective introduction of the two methyl groups and the endocyclic double bond.
This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing 2,3-Dimethyl-2-cyclohexen-1-one. As a Senior Application Scientist, this document moves beyond simple procedural descriptions to elucidate the underlying chemical principles and mechanistic rationale that govern the selection of starting materials and reaction conditions. We will explore two powerful and convergent strategies—the Robinson Annulation and the sequential alkylation of cyclohexenone precursors—providing detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.
Strategic Analysis: Convergent Pathways to a Substituted Cyclohexenone
The effective synthesis of a target molecule like 2,3-Dimethyl-2-cyclohexen-1-one hinges on a retrosynthetic analysis that identifies readily available and cost-effective starting materials. The two most logical and industrially relevant approaches involve either building the cyclic system from acyclic precursors or modifying a pre-existing cyclohexanone/cyclohexenone core.
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Ring-Forming Strategy (Annulation): This approach constructs the six-membered ring by combining two smaller fragments. The Robinson annulation is the preeminent reaction in this class, creating a cyclohexenone ring through a tandem Michael addition and intramolecular aldol condensation sequence.[2]
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Modification Strategy (Alkylation): This approach begins with a simple cyclohexenone scaffold and sequentially introduces the required methyl substituents. This strategy relies on precise control of reactivity at the α- and β-positions of the enone system, often leveraging the unique properties of organometallic reagents.[3][4]
We will now examine each of these strategies in detail.
Synthetic Strategy I: The Robinson Annulation
The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic synthesis for its power in forming six-membered rings.[2] The reaction is a two-step sequence: a base-catalyzed Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation of the resulting 1,5-diketone.[5][6][7]
Core Mechanism and Causality
The elegance of the Robinson annulation lies in its efficiency, forming three new carbon-carbon bonds (two sigma, one pi) in a one-pot or sequential process to yield the characteristic cyclohexenone structure.[6]
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Step 1: Michael Addition: A ketone is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate (1,4) addition.[5]
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Step 2: Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate, upon enolization, undergoes an intramolecular aldol reaction. The newly formed enolate attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the stable, conjugated α,β-unsaturated ketone.[7]
For the synthesis of 2,3-Dimethyl-2-cyclohexen-1-one, a logical disconnection points to the reaction between the enolate of 3-pentanone and methyl vinyl ketone (MVK) .
Experimental Protocol: Robinson Annulation of 3-Pentanone and MVK
This protocol outlines a representative procedure. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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3-Pentanone
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Methyl vinyl ketone (MVK), distilled before use[8]
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Sodium ethoxide (or other suitable base, e.g., KOH)
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Ethanol, anhydrous
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Hydrochloric acid, aqueous solution
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Diethyl ether
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Anhydrous magnesium sulfate
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Base and Enolate Formation: A solution of sodium ethoxide in anhydrous ethanol is prepared in the flask. The flask is cooled in an ice bath. 3-Pentanone is added dropwise via the dropping funnel to the cooled base solution with stirring to generate the enolate.
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Michael Addition: Freshly distilled methyl vinyl ketone is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours until the Michael addition is complete (monitored by TLC).
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Aldol Condensation and Cyclization: The reaction mixture is gently heated to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration.
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Workup: The reaction is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
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Purification: The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.[9] The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
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Isolation: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2,3-Dimethyl-2-cyclohexen-1-one.
Visualization: Robinson Annulation Workflow
Caption: Robinson Annulation workflow for 2,3-Dimethyl-2-cyclohexen-1-one.
Synthetic Strategy II: Sequential Alkylation of Cyclohexenone
This strategy offers a high degree of control by building the target molecule step-wise on a pre-existing ring. The key is to leverage the different electrophilic sites of an α,β-unsaturated ketone: the carbonyl carbon (C1) and the β-carbon (C3). The choice of nucleophile dictates the site of attack.
Core Mechanism and Causality
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Hard vs. Soft Nucleophiles: "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi), are highly reactive and charge-dense. They preferentially attack the "hard" electrophilic carbonyl carbon in a 1,2-addition .[3]
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Organocuprates (Gilman Reagents): In contrast, lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are considered "soft" nucleophiles. They selectively attack the "soft" electrophilic β-carbon, resulting in a 1,4-conjugate addition .[3][10] This selectivity is paramount for this synthetic strategy. The mechanism of cuprate addition is complex but is thought to proceed via initial formation of a π-complex between the copper atom and the enone double bond, followed by reductive elimination from a Cu(III) intermediate.[11]
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Tandem Alkylation: A powerful extension of this method involves the 1,4-addition of an organocuprate to form a specific lithium enolate intermediate. This enolate can then be "trapped" in situ by adding a second electrophile, such as an alkyl halide (e.g., methyl iodide), to achieve α-alkylation.[3][4] This tandem approach allows for the controlled, sequential introduction of two different groups at the β- and α-positions.
To synthesize 2,3-Dimethyl-2-cyclohexen-1-one, the most efficient route is the tandem 1,4-addition/α-alkylation of 2-cyclohexen-1-one .
Experimental Protocol: Tandem Cuprate Addition/Alkylation of 2-Cyclohexen-1-one
Materials:
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Copper(I) iodide (CuI)
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Methyllithium (MeLi) in diethyl ether
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2-Cyclohexen-1-one
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Methyl iodide (MeI)
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
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Gilman Reagent Preparation: A flame-dried, two-necked flask is equipped with a magnetic stirrer and maintained under a positive pressure of argon. Anhydrous diethyl ether and copper(I) iodide are added. The resulting slurry is cooled to 0 °C. Two equivalents of methyllithium solution are added dropwise. The mixture is stirred for approximately 30 minutes at 0 °C, during which the Gilman reagent, lithium dimethylcuprate (Me₂CuLi), forms as a clear, colorless or slightly yellow solution.[3]
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Conjugate Addition (1,4-Addition): The reaction is cooled further to -78 °C (dry ice/acetone bath). A solution of 2-cyclohexen-1-one in anhydrous ether is added dropwise. The reaction is stirred at this temperature for about 1 hour, allowing for the complete 1,4-addition of one methyl group to form the lithium enolate intermediate.
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Enolate Trapping (α-Alkylation): While maintaining the temperature at -78 °C, methyl iodide is added to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.[4]
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Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
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Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
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Isolation: The resulting crude product, 3,3-dimethylcyclohexanone, must be dehydrogenated. A common method is α-bromination followed by elimination. Alternatively, modern palladium-catalyzed dehydrogenation methods can be employed to introduce the double bond, yielding the final product, 2,3-Dimethyl-2-cyclohexen-1-one. Note: The direct product of this tandem reaction is 3,3-dimethylcyclohexanone. A subsequent oxidation step is required to yield the target enone. A more direct, albeit potentially less selective, approach would be the α-methylation of 3-methyl-2-cyclohexen-1-one.
Visualization: Organocuprate Conjugate Addition Mechanism
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- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
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